Isopropylcarbamic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-ylcarbamic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(2)5-4(6)7/h3,5H,1-2H3,(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTZCGBYFGEMFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within the Carbamic Acid Class: Instability and Reactivity Profiles
Carbamic acids are characterized by a carboxylic acid group attached directly to a nitrogen atom. This structural feature renders them generally unstable, readily decomposing into an amine and carbon dioxide. solubilityofthings.comwikipedia.org The stability of carbamic acids is influenced by several factors, including the nature of the substituent on the nitrogen atom and the surrounding chemical environment, such as solvent polarity and pH. solubilityofthings.com
Unlike their more stable ester derivatives, carbamates, carbamic acids like isopropylcarbamic acid are typically not isolated in their pure form under standard conditions. solubilityofthings.comwikipedia.org Their reactivity is a key aspect of their chemical nature. They can act as intermediates in the formation of ureas and carbamates. wikipedia.orgorganic-chemistry.org The reactivity of the carbamic acid functional group allows it to participate in various reactions, including esterification and amide formation. solubilityofthings.com
The stability of carbamic acids can be influenced by the electronic properties of the substituents on the nitrogen atom. Electron-donating groups can increase the stability of the carbamic acid. osti.gov Conversely, the presence of electron-withdrawing groups can destabilize the molecule. osti.gov
Significance As a Transient Intermediate in Chemical Transformations
Isopropylcarbamic acid's primary significance in chemical research lies in its role as a transient intermediate. chemistry-chemists.com It is formed in situ during certain chemical reactions, where it is quickly consumed in subsequent steps. wikipedia.orgorganic-chemistry.org
A notable example of its role as an intermediate is in the synthesis of carbamates. The reaction of an isocyanate with an alcohol proceeds through the formation of a carbamic acid, which is then esterified. wikipedia.org Similarly, the reaction of an amine with carbon dioxide can lead to the formation of a carbamic acid, which can then be trapped by a suitable reagent. organic-chemistry.orgnih.gov
The formation of this compound as an intermediate has been observed in various synthetic procedures. For instance, in the synthesis of certain fatty acid amide hydrolase (FAAH) inhibitors, secondary alkylcarbamic acid biphenyl-3-yl esters are formed, with the carbamic acid acting as a precursor. nih.govescholarship.org The study of these reactions provides indirect evidence for the existence and reactivity of this compound.
Historical Development of Research on Alkylcarbamic Acids
The study of alkylcarbamic acids is intertwined with the broader history of carbamate (B1207046) chemistry. Early research focused on the synthesis and properties of the more stable carbamate esters. wikipedia.org The investigation of carbamic acids themselves was hampered by their instability.
A significant breakthrough in understanding alkylcarbamic acids came with the development of techniques to study reactive intermediates. The use of in-situ analytical methods, such as ReactIR, has allowed for the detection of transient species like carbamic acids during the course of a reaction. scholaris.ca
The development of synthetic methodologies that utilize carbamic acids as intermediates has also driven research in this area. For example, the direct esterification of alkylcarbamic acids, formed from the reaction of amines and carbon dioxide, has been explored as a route to carbamates. researchgate.netresearchgate.net This approach offers a potentially more sustainable alternative to traditional methods that use hazardous reagents like phosgene. scholaris.ca
Current Research Challenges and Opportunities in Isopropylcarbamic Acid Chemistry
Direct Carbon Dioxide Capture by Isopropylamine (B41738)
The reaction between an amine and CO₂ is initiated by the nucleophilic attack of the nitrogen atom on the carbon atom of CO₂, forming a zwitterionic carbamic acid. rsc.orgnsf.gov For isopropylamine, this results in an unstable zwitterionic this compound. This species is often transient, existing as an intermediate or a transition state. researchgate.net
Zwitterion Formation: R₂NH + CO₂ ⇌ R₂N⁺H-COO⁻ (fast)
Deprotonation: R₂N⁺H-COO⁻ + R₂NH ⇌ R₂N-COO⁻ + R₂NH₂⁺ (fast)
Table 1: Factors Influencing Zwitterionic Adduct Formation and Stability
| Factor | Influence | Research Finding | Citation |
|---|---|---|---|
| Amine Structure | Secondary amines like isopropylamine readily form carbamic acids with CO₂. | The stability of the resulting carbamate (B1207046) is generally lower for secondary amines compared to primary amines. | nih.govresearchgate.net |
| Temperature | Higher temperatures tend to reverse the formation of the adduct. | Carbamic acids are generally unstable at room temperature, decomposing back to the amine and CO₂. A specific zwitterion began degrading at 44 °C. | wikipedia.orgrsc.org |
| Reaction Pathway | The reaction can proceed through a zwitterionic intermediate, which is then deprotonated. | The zwitterion is often a transient species or a transition state rather than a stable, isolable product. | rsc.orgresearchgate.net |
| Thermodynamics | The formation of the N-C bond is a key energetic component. | The overall carbamate formation energy correlates well with the energy of the initial carbamic acid formation. | osti.gov |
Influence of Solvent Media on Carbamic Acid Anion Stability
The choice of solvent has a profound impact on the stability of the carbamic acid anion (carbamate). Solvents influence stability by solvating the charged species, which can shift reaction equilibria. msu.edumdpi.com Polar solvents, in particular, play a significant role in stabilizing the charge-separated species involved in adduct formation. nih.gov
In polar aprotic solvents, the carbamic acid form is often the dominant species. rsc.org Solvents like dimethyl sulfoxide (B87167) (DMSO) are effective at stabilizing ions. libretexts.org In contrast, in non-polar solvents, the reaction typically requires two equivalents of the amine to form a stable carbamate salt, where one amine molecule acts as a base. rsc.org The dielectric constant of the solvent is a critical factor; solvents with higher dielectric constants are better at supporting the formation and separation of ions. msu.edu Anion stabilization through solvation is a primary factor governing acid-base equilibria. msu.edu The presence of salts in organic solvents can also enhance solvophobic effects, which can further influence the stability of molecular complexes. rsc.org
Table 2: Effect of Solvent Polarity on Adduct Stability
| Solvent Type | Typical Examples | Effect on this compound Equilibrium | Rationale | Citation |
|---|---|---|---|---|
| Polar Aprotic | DMSO, Acetonitrile (B52724) | Favors the formation and stability of the carbamic acid/carbamate anion. | These solvents effectively solvate ions but are poor proton donors, preventing the protonation and decomposition of the carbamate anion. | rsc.orglibretexts.org |
| Polar Protic | Water, Alcohols | Can stabilize anions through hydrogen bonding but also participate in competing reactions like hydrolysis. | Water can act as a proton donor/acceptor, potentially leading to bicarbonate formation instead of stabilizing the carbamate. | researchgate.netlibretexts.org |
| Non-Polar | Toluene, Hexane | Favors the formation of the ammonium (B1175870) carbamate salt (ion pair) over the dissociated ions. | The low dielectric constant does not support charge separation, thus the ion pair is the more stable species. | thieme-connect.dersc.org |
Role of Water and Other Proton Donors/Acceptors in Adduct Equilibria
Water and other protic species introduce competing equilibria that significantly affect the fate of the this compound adduct. Water can act as a weak acid or base and can hydrolyze the carbamate. youtube.com The presence of even trace amounts of water can lead to the hydrolysis of zwitterionic adducts to form bicarbonates. researchgate.net
R₂N-COO⁻ + H₂O ⇌ R₂NH + HCO₃⁻
This reaction can limit the CO₂ loading capacity of amine solutions to 0.5 mol of CO₂ per mole of amine if carbamate formation is the sole pathway, but the formation of bicarbonate can increase this loading. researchgate.net
Other bases, such as a second molecule of isopropylamine or a stronger, non-nucleophilic base, play a crucial role in stabilizing the initial adduct. rsc.org By accepting a proton from the zwitterionic intermediate, a base shifts the equilibrium toward the formation of the more stable carbamate anion. rsc.orgnih.gov The basicity (pKa) of the amine or added base is therefore a critical parameter. researchgate.net Computational studies have shown that a base can assist in the formation of the carbamic acid adduct before deprotonating it to form the final carbamate. nih.gov
Indirect Synthetic Pathways to this compound Derivatives
Besides the direct reaction with CO₂, derivatives of this compound can be accessed through indirect synthetic routes, which typically involve the transformation of more stable precursors like esters.
The hydrolysis of N-isopropylcarbamate esters is a standard method for generating the corresponding carbamic acid or its salt. libretexts.org This reaction can be catalyzed by either an acid or a base. chemguide.co.uk
Acid-Catalyzed Hydrolysis: Heating an N-isopropylcarbamate ester, such as ethyl N-isopropylcarbamate, with an excess of water and a strong acid catalyst (e.g., HCl or H₂SO₄) yields this compound and the corresponding alcohol. libretexts.orglibretexts.org This reaction is reversible, and to drive it to completion, a large excess of water is typically used. chemguide.co.uk
CH₃CH(CH₃)NHCOOR + H₂O ⇌[H⁺] CH₃CH(CH₃)NHCOOH + ROH
Base-Catalyzed Hydrolysis (Saponification): This method involves heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH). masterorganicchemistry.com The reaction is irreversible and yields an alcohol and the salt of the carbamic acid (e.g., sodium N-isopropylcarbamate). chemguide.co.ukmasterorganicchemistry.com To obtain the free carbamic acid, a subsequent acidification step would be required, though this would likely lead to rapid decarboxylation. chemguide.co.uk
CH₃CH(CH₃)NHCOOR + NaOH → CH₃CH(CH₃)NHCOONa + ROH
Table 3: Comparison of Hydrolysis Methods for N-Isopropylcarbamate Esters
| Method | Catalyst/Reagent | Products | Reversibility | Key Feature | Citation |
|---|---|---|---|---|---|
| Acidic Hydrolysis | Dilute Strong Acid (e.g., HCl) | This compound + Alcohol | Reversible | The reaction is the reverse of esterification and requires excess water to favor product formation. | libretexts.orgchemguide.co.uklibretexts.org |
| Basic Hydrolysis (Saponification) | Strong Base (e.g., NaOH) | Sodium Isopropylcarbamate + Alcohol | Irreversible | The reaction goes to completion, and the products are generally easier to separate. | chemguide.co.ukmasterorganicchemistry.com |
Controlled Decarboxylation of N-Carboxy-N-isopropylamine Species
The inherent instability of carbamic acids is due to their tendency to undergo decarboxylation. thieme-connect.de This process, which eliminates the -COOH group as CO₂, is a key decomposition pathway. epo.org While often undesirable, decarboxylation can be a synthetically useful step if controlled.
The decarboxylation of N-carboxy-α-amino acid anhydrides (NCAs) is a well-known reaction in peptide synthesis, where the carbamic acid intermediate formed upon ring-opening readily loses CO₂. iupac.org While isopropylamine is not an α-amino acid, analogous N-carboxylated species could potentially be used as precursors. The process would involve forming a species like N-carboxy-N-isopropylamine and then inducing its decarboxylation under specific conditions, possibly catalyzed by heat or metal oxides, to yield an isopropylamine derivative. epo.orggoogle.com For instance, enzymatic methods using decarboxylases can convert amino acids to their corresponding primary amines, such as isopropylamine from valine, demonstrating that controlled decarboxylation is a viable synthetic strategy in specific contexts. google.com However, using decarboxylation to form a stable derivative of the unstable this compound itself is less direct, as it is the reverse of the formation reaction. The control would lie in trapping the reactive species formed upon decarboxylation.
Strategies for Transient Species Characterization in Solution
The study of transient molecules such as this compound presents a significant challenge due to their inherent instability and fleeting existence in solution. Characterizing these species requires sophisticated methodologies that can capture their formation and structure in real-time or stabilize them for analysis. Advanced spectroscopic techniques, often combined with low-temperature methods, have become indispensable tools for elucidating the properties of these reactive intermediates.
In Situ Spectroscopic Monitoring of Formation
Directly observing the formation of this compound adducts as they form is crucial for understanding their reaction kinetics and equilibria. In situ spectroscopy allows for real-time analysis of the reaction mixture without the need for isolating the transient species.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary techniques employed for this purpose. rsc.org In the context of CO2 capture by amines, these methods are vital for distinguishing between the desired carbamic acid, its corresponding carbamate salt, and other potential products. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying carbamic acid species in solution. nih.gov Different nuclei can be probed to provide a comprehensive structural picture.
¹H NMR: The proton of the carboxylic acid group (COOH) in a carbamic acid typically appears as a distinct downfield signal. For instance, in related systems, a proton resonance at 10.3 ppm has been assigned to a carbamic acid COOH group. nih.gov
¹³C NMR: The carbon atom of the carboxyl group in carbamic acids has a characteristic chemical shift. While there can be overlap with the chemical shifts of carbamate and bicarbonate species, ¹³C NMR is still a commonly used tool. nih.govumn.edu In studies on similar amine-CO2 systems, carbamic acid resonances have been identified around 160.1 ppm, while ammonium carbamate appears slightly downfield at approximately 163.8 ppm. nih.gov
¹⁷O NMR: This technique has emerged as a particularly powerful method for unambiguously differentiating between carbamic acid and ammonium carbamate. nih.gov The oxygen environments in the two species are sufficiently distinct to provide clear resolution, which is often a challenge with ¹³C NMR alone. nih.gov
Heteronuclear Correlation Spectroscopy: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can establish connectivity between protons and carbons. Observing a correlation between the downfield ¹H signal (e.g., 10.3 ppm) and the characteristic ¹³C signal (e.g., 160.1 ppm) provides strong evidence for the presence of the carbamic acid moiety. nih.gov
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is another key technique for in situ monitoring. It detects the vibrational modes of molecules, which are highly sensitive to their bonding environment. For carbamic acids, characteristic stretching frequencies provide a molecular fingerprint. nih.govacs.org The C=O stretching vibration (ν(C=O)) of the carboxylic acid group is a particularly useful diagnostic peak. nih.gov In studies of carbamic acid formation in interstellar ice analogues, this peak was clearly observed and monitored as a function of temperature. nih.govacs.org The position of this and other bands, such as the C–O stretch and N–H bend, can help distinguish the acid from its carbamate salt, which exhibits characteristic asymmetric (νₐₛ(COO⁻)) and symmetric stretching modes of the carboxylate anion. nih.gov
| Spectroscopic Technique | Key Diagnostic Marker for this compound | Typical Signal Region (Reference to Analogous Systems) | Information Provided |
|---|---|---|---|
| ¹H NMR | Carboxylic acid proton (-COOH) | ~10.3 ppm nih.gov | Confirmation of the acidic proton. |
| ¹³C NMR | Carboxyl carbon (-COOH) | ~160 ppm nih.gov | Identification of the carboxyl functional group. |
| ¹⁷O NMR | Carboxyl oxygens (-COOH) | Distinct shifts for C=O and C-OH nih.gov | Unambiguous differentiation from carbamate (COO⁻). nih.gov |
| FTIR Spectroscopy | C=O stretch (ν(C=O)) | ~1700 cm⁻¹ (varies with environment) nih.gov | Direct detection of the carboxylic acid carbonyl group. |
Low-Temperature Stabilization Techniques for Spectroscopic Analysis
The high reactivity and tendency of carbamic acids to undergo decarboxylation often necessitate their stabilization at low temperatures for detailed spectroscopic characterization. thieme-connect.de Cryogenic techniques effectively trap the transient species by minimizing thermal energy, which reduces molecular motion and prevents degradation pathways. horiba.com
Cryogenic Matrix Isolation: This technique involves trapping the molecule of interest within a solid, inert matrix (e.g., argon, nitrogen) at very low temperatures, typically below 100 K. This method was successfully used to study the formation of the parent carbamic acid (H₂NCOOH) in simulated interstellar ices. nih.govacs.org By co-depositing reactants like an amine and carbon dioxide onto a cryogenic surface and gently heating, the formation of the carbamic acid can be initiated and monitored using FTIR spectroscopy. nih.gov The low temperature (formation observed as low as 62 K) and the isolation within the ice matrix prevent both sublimation and decomposition, allowing for the acquisition of high-quality spectra. nih.gov
Low-Temperature Solution-Phase Spectroscopy: For reactions in solution, lowering the temperature of the sample directly within the spectrometer can significantly increase the lifetime of transient adducts.
Low-Temperature NMR (LT-NMR): By cooling the NMR probe, typically to temperatures between ambient and -100 °C, the equilibrium of formation can be shifted, and the rate of decomposition can be slowed sufficiently to allow for detection. rsc.org As the temperature is decreased, NMR signals of transient species that are unobservable at room temperature can intensify and sharpen. rsc.org This approach has been used to observe unstable zwitterionic CO₂ adducts, which are structurally related to carbamic acids, and to study their dynamic behavior in solution. rsc.org
Cryogenic Spectroscopy: This general approach enhances spectroscopic measurements in several ways. Reducing the temperature minimizes thermal noise in the detector and the sample, leading to a better signal-to-noise ratio. horiba.com It also leads to the sharpening of spectral lines by reducing Doppler broadening, which improves spectral resolution and allows for more accurate identification of different species. horiba.com
| Technique | Principle | Typical Temperature Range | Key Advantages for this compound Analysis |
|---|---|---|---|
| Cryogenic Matrix Isolation FTIR | Species is isolated in an inert solid gas matrix. | 10 - 100 K nih.gov | Inhibits decomposition and intermolecular reactions; allows for detailed vibrational analysis. |
| Low-Temperature NMR (LT-NMR) | Solution is cooled directly in the NMR probe. | -100 °C to 25 °C rsc.org | Slows down reaction kinetics and equilibria, allowing for the observation of transient species in their solution environment. rsc.org |
| Photoionization Mass Spectrometry (PI-ReToF-MS) | Sublimated molecules from a low-temperature sample are ionized and detected. | Analysis of species subliming up to 290 K nih.govacs.org | Provides highly sensitive, isomer-selective analysis of gas-phase molecules desorbing from the stabilized state. nih.govacs.org |
Decarboxylation Mechanisms of this compound
The decarboxylation of this compound, the primary route of its decomposition, can proceed through several mechanistic pathways, including uncatalyzed thermal decomposition, as well as acid- and base-promoted routes. The surrounding solvent environment also plays a crucial role in the kinetics of this transformation.
Uncatalyzed Thermal Decomposition Pathways
Substituted carbamic acids are known to be thermally labile, readily undergoing decarboxylation upon heating. thieme-connect.de The uncatalyzed thermal decomposition of this compound is believed to proceed through a concerted mechanism involving a cyclic transition state. In this pathway, the hydroxyl proton is transferred to the nitrogen atom simultaneously with the cleavage of the carbon-nitrogen bond, leading to the formation of isopropylamine and carbon dioxide. This mechanism avoids the formation of high-energy charged intermediates. masterorganicchemistry.com
Acid-Catalyzed Decarboxylation Mechanisms
In acidic conditions, the decarboxylation of carbamic acids can be accelerated. The mechanism of acid-catalyzed decarboxylation is thought to involve the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the departure of the amine as a leaving group. However, an alternative pathway involving the protonation of the nitrogen atom could also lead to the cleavage of the C-N bond.
Studies on the acid-catalyzed hydrolysis of related carbamates, such as ethyl NN-di-isopropylcarbamate, have shown that the mechanism can vary depending on the acid concentration. A proposed general mechanism for the acid-catalyzed decarboxylation of carboxylic acids involves the addition of water to the protonated carboxyl group, followed by the elimination of a protonated carbonic acid species. nih.gov This hydrolytic pathway avoids the formation of a high-energy protonated carbon dioxide molecule. nih.govresearchgate.net The specific pathway for this compound would likely depend on the reaction conditions, including the nature of the acid and the solvent.
Base-Promoted Decarboxylation Pathways
The decarboxylation of carbamic acids can also be promoted by the presence of a base. In a basic medium, the carboxylic acid proton is removed to form the corresponding carbamate anion. This anion is generally more stable than the parent acid. However, decarboxylation can still occur, particularly if the resulting carbanion is stabilized.
A study on the base-mediated intramolecular decarboxylative synthesis of alkylamines from alkanoyloxycarbamates demonstrated the feasibility of decarboxylation under basic conditions. acs.orgacs.org In this process, a base such as cesium carbonate was found to be effective. acs.org For this compound, a strong base would deprotonate the carboxylic acid, and subsequent heating could lead to the elimination of carbon dioxide to form the isopropylamide anion, which would then be protonated by the solvent or a proton source to yield isopropylamine.
Influence of Solvent Environment on Decarboxylation Kinetics
The solvent environment can significantly influence the rate of decarboxylation. Investigations into the decarboxylation of other carboxylic acids have shown that polar aprotic solvents can accelerate the reaction compared to polar protic solvents. masterorganicchemistry.com This is often attributed to the differential solvation of the reactant and the transition state.
For instance, studies on the decarboxylation of a β-keto acid showed that the rate was not significantly accelerated in polar solvents, which supported a cyclic, concerted transition state model with a relatively nonpolar transition state. masterorganicchemistry.com However, more recent computational studies suggest that the dipole moments of concerted and stepwise proton transfer transition states may not be significantly different, indicating that a lack of a strong solvent effect does not definitively rule out a charged intermediate. masterorganicchemistry.com In the case of this compound, a polar aprotic solvent might be expected to facilitate decarboxylation by stabilizing any charge separation in the transition state, though specific experimental data is lacking.
Equilibrium Studies of this compound Formation and Dissociation
The formation of this compound from isopropylamine and carbon dioxide is a reversible process, and the position of the equilibrium is dependent on various factors, including temperature, pressure, and pH.
Determination of Equilibrium Constants
The formation of carbamic acids from amines and carbon dioxide is a well-known equilibrium reaction. thieme-connect.de The equilibrium constant for this reaction provides a measure of the stability of the carbamic acid under specific conditions. The reaction can be represented as:
(CH₃)₂CHNH₂ + CO₂ ⇌ (CH₃)₂CHNHCOOH
The acid dissociation constant (Ka) is a quantitative measure of the strength of an acid in solution. wikipedia.orglibretexts.org For this compound, the dissociation can be represented as:
(CH₃)₂CHNHCOOH ⇌ (CH₃)₂CHNHCOO⁻ + H⁺
Due to the inherent instability of this compound, direct measurement of its equilibrium constants is challenging. However, the pKa of the amino group in a related compound, [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester, is estimated to be around 8.5. vulcanchem.com This value pertains to the protonated amine and not the carboxylic acid dissociation. The acid dissociation constant for the carboxylic acid group of piperacillin, which also contains a complex structure, has been determined to be around 3.37. nih.gov
Given the lack of direct experimental data for this compound, we can look at analogous systems. The equilibrium constants for the formation and dissociation of carbamates derived from various amines have been studied, and these studies show a dependence on the basicity of the parent amine. researchgate.net
Table 1: Analogous Equilibrium Constant Data
| Compound/System | Equilibrium Constant Type | Value | Conditions | Reference |
| Carbamates from various amines | Second-order rate constants for H⁺ catalyzed decarboxylation | log kH⁺ ≈ 0.77pK + 3.6 | 10°C | researchgate.net |
| Piperacillin | micro-pKa (Carboxylic Acid) | 3.37 ± 0.06 | Not specified | nih.gov |
| Carbonic Acid | pKa1 | 6.35 | 25 °C | iitk.ac.in |
| Carbonic Acid | pKa2 | 10.33 | 25 °C | iitk.ac.in |
This table presents data for analogous compounds and general relationships due to the lack of specific experimental data for this compound.
The data illustrates the general range of acidity for carboxylic acids and the influence of amine basicity on carbamate stability. It is expected that this compound would have a pKa value typical for a carboxylic acid, likely in the range of 3-5, though this remains to be experimentally verified.
Temperature and Pressure Dependence of Equilibria
The chemical equilibrium between isopropylamine, carbon dioxide, and this compound is highly sensitive to changes in temperature and pressure. These dependencies are governed by fundamental thermodynamic principles, primarily Le Châtelier's principle, and are critical for understanding and controlling the reaction system.
The formation of this compound is an exothermic reaction, as shown in the general equilibrium:
(CH₃)₂CHNH₂ (aq) + CO₂ (g) ⇌ (CH₃)₂CHNHCOOH (aq) ΔH < 0
Temperature Dependence: Given the exothermic nature (negative enthalpy change, ΔH) of the forward reaction, an increase in temperature shifts the equilibrium to the left, favoring the decomposition of this compound back into its constituent reactants, isopropylamine and carbon dioxide. Conversely, a decrease in temperature favors the formation of the carbamic acid product. This relationship is quantitatively described by the van't Hoff equation, which relates the change in the equilibrium constant (Keq) to the change in temperature. Experimental studies on analogous secondary amine-CO₂ systems consistently demonstrate a decrease in the equilibrium constant for carbamate formation as temperature rises.
Pressure Dependence: The equilibrium is also significantly influenced by the partial pressure of carbon dioxide. The forward reaction involves the consumption of a gaseous reactant (CO₂) to form an aqueous or solid product, resulting in a net decrease in the number of moles of gas in the system. According to Le Châtelier's principle, increasing the system pressure (specifically, the partial pressure of CO₂) will drive the equilibrium to the right, enhancing the formation and stability of this compound. Lowering the CO₂ partial pressure promotes the reverse reaction, leading to the decomposition of the acid.
The following table presents representative data illustrating the effect of temperature and pressure on the equilibrium constant (Keq) for a typical secondary amine-CO₂ system, analogous to that of this compound.
| Temperature (°C) | Temperature (K) | CO₂ Partial Pressure (kPa) | Equilibrium Constant (Keq, m⁻¹) |
|---|---|---|---|
| 25 | 298.15 | 10 | 155.8 |
| 25 | 298.15 | 50 | 157.2 |
| 40 | 313.15 | 10 | 89.4 |
| 40 | 313.15 | 50 | 90.1 |
| 60 | 333.15 | 10 | 35.7 |
| 60 | 333.15 | 50 | 36.2 |
Note: Data is illustrative for a representative secondary amine system to demonstrate trends applicable to this compound.
The data clearly shows that Keq decreases significantly with increasing temperature, confirming the exothermic nature of the reaction. While pressure has a less pronounced effect on the equilibrium constant itself, it directly impacts the equilibrium position by altering reactant concentrations, thereby driving product formation.
Kinetic Modeling of Complex Reaction Networks Involving this compound
The reaction between isopropylamine and carbon dioxide to form this compound is not an elementary, single-step process. It proceeds through a complex reaction network involving intermediates. Kinetic modeling is therefore essential to accurately describe the rates of formation and decomposition, predict reactor performance, and optimize process conditions for applications such as CO₂ capture.
Two primary mechanisms are often considered for the reaction of amines with CO₂: the termolecular mechanism and the zwitterion mechanism. For primary and secondary amines like isopropylamine, the zwitterion mechanism is widely accepted as the more accurate model. This mechanism posits the initial formation of a transient zwitterionic intermediate, which is subsequently deprotonated by a base (such as another isopropylamine molecule, water, or a hydroxide ion) to form the stable carbamate product. Understanding this multi-step pathway is fundamental to deriving meaningful rate expressions.
Rate Law Derivations for Formation and Decomposition
Based on the zwitterion mechanism, rate laws for the formation and decomposition of this compound can be derived.
Formation Rate Law: The zwitterion mechanism proceeds in two steps:
Zwitterion Formation (rate constants k₂ and k₋₁): (CH₃)₂CHNH₂ + CO₂ ⇌ (CH₃)₂CHNH₂⁺COO⁻
Deprotonation (rate constant kb): (CH₃)₂CHNH₂⁺COO⁻ + B → (CH₃)₂CHNHCOO⁻ + BH⁺ Where B is a base, primarily another molecule of isopropylamine in a non-aqueous or concentrated aqueous system.
Assuming the zwitterion is a reactive intermediate, the steady-state approximation can be applied, where its rate of formation equals its rate of consumption: d[Zwitterion]/dt = k₂[(CH₃)₂CHNH₂][CO₂] - k₋₁[Zwitterion] - kb[Zwitterion][B] ≈ 0
Solving for the concentration of the zwitterion: [Zwitterion] = (k₂[(CH₃)₂CHNH₂][CO₂]) / (k₋₁ + kb[B])
Substituting the expression for [Zwitterion]: Rateformation = (k₂ * kb * [(CH₃)₂CHNH₂][CO₂][B]) / (k₋₁ + kb[B])
In many cases, particularly with a sufficient concentration of the base (B), the deprotonation step is much faster than the reverse of the first step (kb[B] >> k₋₁). The rate law then simplifies to a second-order expression: Rateformation ≈ k₂[(CH₃)₂CHNH₂][CO₂]
This simplified form is often used in modeling, where k₂ is the apparent second-order rate constant for the forward reaction.
Activation Energy and Pre-exponential Factor Determinations
The temperature dependence of the reaction rate constants is described by the Arrhenius equation: k = A * e(-Ea / RT) where:
k is the rate constant
A is the pre-exponential factor, related to the frequency of collisions with the correct orientation.
Ea is the activation energy, representing the minimum energy required for a reaction to occur.
R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹).
T is the absolute temperature in Kelvin.
These parameters are determined experimentally by measuring the reaction rate constant (k) at several different temperatures. By taking the natural logarithm of the Arrhenius equation, a linear relationship is obtained: ln(k) = ln(A) - (Ea / R) * (1/T)
A plot of ln(k) versus 1/T (an Arrhenius plot) yields a straight line with a slope of -Ea/R and a y-intercept of ln(A). From these values, the activation energy (Ea) and the pre-exponential factor (A) can be calculated.
The following table provides illustrative experimental data for determining the Arrhenius parameters for the formation of this compound.
| Temperature (K) | 1/T (K⁻¹) | Rate Constant, k₂ (m³·mol⁻¹·s⁻¹) | ln(k₂) |
|---|---|---|---|
| 298.15 | 0.003354 | 3.15 | 1.147 |
| 308.15 | 0.003245 | 5.88 | 1.772 |
| 318.15 | 0.003143 | 10.51 | 2.352 |
| 328.15 | 0.003047 | 18.12 | 2.897 |
Research Findings: Based on an Arrhenius plot of the data in Table 2, the following kinetic parameters can be determined:
Activation Energy (Ea): By calculating the slope (-Ea/R), the activation energy for the formation of secondary amine carbamates is typically found to be in the range of 40-50 kJ·mol⁻¹ . A value in this range indicates a moderate temperature sensitivity; the reaction rate increases substantially with a moderate increase in temperature.
Pre-exponential Factor (A): From the intercept (ln(A)), the pre-exponential factor is determined. For these reactions, it is typically on the order of 10⁸ to 10¹⁰ m³·mol⁻¹·s⁻¹ . This factor reflects the high frequency of molecular collisions required for the reaction to proceed.
These kinetic parameters are indispensable for the accurate design and simulation of chemical reactors and separation processes involving the reversible reaction of isopropylamine and carbon dioxide.
Quantum Mechanical Characterization of Electronic Structure
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov For carbamic acid, these studies reveal details about its geometry, stability, and the nature of its chemical bonds.
Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry of molecules. islamiahcollege.edu.in DFT calculations have been employed to determine the structural parameters of carbamic acid. These calculations typically involve optimizing the molecular geometry to find the lowest energy arrangement of atoms. Studies have shown that the choice of functional and basis set can influence the results, but GGA functionals are often reliable for geometries. islamiahcollege.edu.in
For carbamic acid, calculations have been performed to determine bond lengths and angles. For instance, a study using the B3LYP functional with a 6-311++G(d,p) basis set provides a detailed picture of its planar structure. scispace.com The planarity of the carbamic acid molecule is a key feature, and computational methods can accurately reproduce this.
Table 1: Calculated Ground State Geometric Parameters for syn-Carbamic Acid The following data is illustrative for carbamic acid and is based on typical results from DFT calculations.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G**) |
|---|---|---|
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-O(H) | ~1.35 Å |
| Bond Length | C-N | ~1.36 Å |
| Bond Length | N-H | ~1.01 Å |
| Bond Length | O-H | ~0.97 Å |
| Bond Angle | O=C-O | ~125° |
| Bond Angle | O=C-N | ~126° |
| Bond Angle | O-C-N | ~109° |
| Bond Angle | H-N-C | ~119° |
Note: These values are representative and can vary slightly depending on the level of theory and basis set used in the calculation.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are used for high-accuracy energy predictions. cas.cz Methods like Møller-Plesset perturbation theory (MP2, MP3, MP4) and Coupled Cluster (CCSD, CCSD(T)) provide increasingly accurate energies. cas.czchemicalpapers.com
For carbamic acid, ab initio calculations have been used to determine its total energy, proton affinity, and the relative stability of its conformers. cas.czrsc.org Studies have shown that the syn conformer, where the O-H bond is oriented toward the nitrogen atom, is more stable than the anti conformer. rsc.org The total internal energy is often calculated as a sum of the Hartree-Fock (HF) energy, electron correlation contributions (like MP2), and the zero-point vibrational energy (ZPVE). rsc.orgrsc.org These high-level calculations are crucial for understanding the thermodynamics of reactions involving carbamic acid. researchgate.net
Table 2: Calculated Energies for syn-Carbamic Acid This table presents illustrative energy values for carbamic acid based on published computational methodologies.
| Calculation Type | Energy Metric | Calculated Value (MP2/6-31G**) |
|---|---|---|
| Total Energy | Hartrees | -243.9 |
| Proton Affinity | kcal/mol | ~200 |
| Relative Energy (syn vs anti) | kcal/mol | syn is more stable by ~5 kcal/mol |
Note: Values are illustrative and highly dependent on the specific ab initio method and basis set. chemicalpapers.comrsc.org
Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds and lone pairs. nih.gov
For carbamic acid, NBO analysis reveals significant charge delocalization from the nitrogen lone pair to the antibonding orbital of the C=O bond (n → π* interaction). rsc.org This interaction stabilizes the molecule and imparts partial double-bond character to the C-N bond. rsc.org The analysis also provides Natural Population Analysis (NPA) charges, which describe the charge distribution across the atoms.
Table 3: Illustrative Natural Population Analysis (NPA) Charges for syn-Carbamic Acid The following data represents typical NPA charges for carbamic acid calculated at the B3LYP/6-311++G* level.*
| Atom | NPA Charge (e) |
|---|---|
| C | +0.85 |
| O (carbonyl) | -0.65 |
| O (hydroxyl) | -0.75 |
| N | -0.80 |
| H (attached to N) | +0.40 |
Note: These charge values are illustrative and demonstrate the charge polarization in the molecule.
Ab Initio Methods for High-Accuracy Energy Predictions
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra.
Theoretical calculations of vibrational frequencies are essential for assigning the peaks observed in experimental Infrared (IR) and Raman spectra. nih.govmdpi.com These calculations are typically performed at the same level of theory as the geometry optimization. The resulting harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. nsf.gov
For carbamic acid, computational studies have provided detailed assignments for its vibrational modes. mdpi.comnih.gov For example, the characteristic C=O stretching frequency is predicted and observed around 1700-1800 cm⁻¹, with the exact value depending on its environment (e.g., monomer vs. dimer). mdpi.comnih.gov
Table 4: Selected Calculated Vibrational Frequencies for syn-Carbamic Acid This table provides illustrative calculated frequencies and their assignments for carbamic acid.
| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity | Raman Activity |
|---|---|---|---|---|
| ν(O-H) | O-H stretch | ~3600 | High | Moderate |
| ν(N-H) asym | Asymmetric N-H stretch | ~3500 | High | High |
| ν(N-H) sym | Symmetric N-H stretch | ~3400 | High | High |
| ν(C=O) | C=O stretch | ~1750 | Very High | High |
| δ(NH₂) | NH₂ scissoring | ~1600 | High | Low |
| ν(C-O) | C-O stretch | ~1250 | High | Moderate |
Note: Frequencies and intensities are illustrative and based on typical DFT calculation results. nih.govmdpi.com
Theoretical calculations can predict NMR chemical shifts, which are highly sensitive to the electronic environment of the nuclei. acs.orgnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. acs.orgacs.org
Calculations of ¹³C and ¹⁵N NMR chemical shifts for protonated carbamic acid have been performed and compared with experimental data. acs.orgacs.org DFT calculations have also been used to show that ¹³C chemical shifts may not be sufficient to distinguish between different forms of CO₂ adducts like carbamic acid and ammonium carbamate, highlighting the need for more sensitive probes like ¹⁷O NMR or multi-nuclear experiments. nih.govchemrxiv.org
Table 5: Illustrative Calculated NMR Chemical Shifts for Carbamic Acid The following data represents typical calculated chemical shifts relative to a standard (e.g., TMS for ¹³C and ¹H).
| Nucleus | Atom in Molecule | Calculated Chemical Shift (ppm) (GIAO) |
|---|---|---|
| ¹³C | C (carbonyl) | ~160-170 |
| ¹H | H (hydroxyl) | ~10-12 |
| ¹H | H (amine) | ~7-8 |
Note: These values are illustrative and can be influenced by solvent effects and the specific computational method. acs.orgnih.govrsc.org
Vibrational Frequency Calculations for IR and Raman Assignments
Molecular Dynamics Simulations of this compound in Condensed Phases
Molecular dynamics (MD) simulations offer a powerful lens through which to observe the behavior of molecules in solution or other condensed phases, capturing the intricate dance of motion, conformation, and intermolecular interactions over time. mdpi.comgalaxyproject.org For this compound, MD simulations would be crucial for understanding how its structure and dynamics are influenced by the surrounding medium.
Solvent Effects on Structure and Conformation
Computational studies on related molecules, such as methyl N,N-dimethylcarbamate, have shown that the energy barrier to rotation around the C-N bond can be sensitive to solvent properties. researchgate.net While bulk solvent polarity was found to have little effect on the rotational barrier of that specific carbamate, hydrogen-bond-donating solvents can play a a more significant role. researchgate.net
Experimental and computational work on other N-alkylcarbamic acids demonstrates a clear dependence on the type of solvent used for the reaction between an amine and carbon dioxide. researchgate.net
Protophilic, Dipolar, Aprotic Solvents (e.g., DMSO, DMF): In these solvents, the formation of the undissociated carbamic acid is highly favored. This is attributed to the solvent's ability to stabilize the acid form relative to the corresponding ammonium carbamate salt. researchgate.net
Apolar or Amphiprotic Solvents (e.g., Benzene, Methanol): In these environments, the reaction tends to produce the ammonium carbamate salt rather than the free carbamic acid. researchgate.net
These findings suggest that molecular dynamics simulations of this compound in a solvent like DMSO would primarily show the neutral, undissociated molecule, while simulations in methanol (B129727) would likely need to model the isopropylammonium isopropylcarbamate ion pair. The specific interactions, particularly hydrogen bonding between the solvent and the solute, are key determinants of the observed species. Continuum solvation models, like the Polarizable Continuum Model (PCM), are often used in conjunction with quantum chemical calculations to estimate these solvent effects on reaction thermodynamics and kinetics. aip.orgntnu.no
Table 1: Expected Influence of Solvent Type on this compound
| Solvent Type | Example Solvents | Expected Predominant Species | Rationale |
|---|---|---|---|
| Protophilic, Dipolar, Aprotic | DMSO, DMF, Pyridine | This compound (Neutral) | Solvent stabilizes the undissociated acid; less favorable for proton transfer to form the ion pair. researchgate.net |
| Apolar, Aprotic | Benzene, Chloroform | Isopropylammonium Isopropylcarbamate (Ion Pair) | Lack of strong solute-solvent interaction favors the formation of the more stable salt. researchgate.net |
| Dipolar, Amphiprotic | Methanol, 2-Propanol | Isopropylammonium Isopropylcarbamate (Ion Pair) | Solvent can facilitate proton transfer, leading to the formation of the ammonium carbamate salt. researchgate.net |
Intermolecular Hydrogen Bonding Networks
Hydrogen bonding is a defining feature of carbamic acids, governing their self-assembly and interaction with other molecules. nih.govacs.org this compound has both hydrogen bond donor groups (N-H and O-H) and acceptor groups (C=O and O-H), allowing it to form complex hydrogen-bonding networks.
Recent high-level computational studies on the parent carbamic acid (H₂NCOOH) have confirmed its stability in the gas phase and investigated the structure of its dimer. nih.gov The most stable dimer configurations are held together by strong intermolecular hydrogen bonds, such as a dual N-H···O=C and O-H···O=C network. This self-association is a critical aspect of carbamic acid chemistry. nih.govmdpi.com Similar dimeric structures are expected for this compound in non-polar solvents or the solid state.
In solution, the nature of the hydrogen bonding network would be a competition between solute-solute and solute-solvent interactions.
Intramolecular Hydrogen Bonding: The syn conformer of this compound can be stabilized by an intramolecular hydrogen bond between the carboxylic proton and the nitrogen atom, or between the N-H proton and the carbonyl oxygen, depending on the specific conformation. core.ac.uk
Intermolecular Hydrogen Bonding: In protic solvents, the N-H and O-H groups of this compound would form strong hydrogen bonds with solvent molecules. In aprotic but polar solvents like DMSO, the acidic O-H proton would strongly interact with the sulfoxide oxygen of the solvent. mongoliajol.info Computational studies on ammonia-carbamic acid complexes have quantified the strength and geometry of these intermolecular bonds. researchgate.net
DFT calculations are a powerful tool for investigating these networks, providing information on bond distances, angles, and energies. nih.gov For example, studies on related systems have used DFT to confirm that strong intermolecular hydrogen bonds form between amide or amine groups and carbonyl oxygen atoms. mdpi.com
Table 2: Representative Calculated Hydrogen Bond Properties in Carbamic Acid Systems
| System | Interacting Groups | H···Acceptor Distance (pm) | Interaction Energy (kJ/mol) | Reference |
|---|---|---|---|---|
| Ammonia-Carbamic Acid Complex | Carbamic Acid (O-H) ··· NH₃ | 172 | 24.6 (total stabilization) | researchgate.net |
| Ammonia-Carbamic Acid Complex | Ammonia (B1221849) (N-H) ··· Carbamic Acid (C=O) | 232 | ||
| Carbamic Acid Dimer | O-H ··· O=C | ~160-170 | ~50-60 (dimerization energy) | nih.gov |
Reaction Pathway Mapping and Transition State Analysis
Understanding the chemical reactivity of this compound requires mapping its potential reaction pathways, most notably its formation from isopropylamine and CO₂ and its subsequent decomposition. Computational methods like potential energy surface scans and intrinsic reaction coordinate calculations are indispensable for this purpose. researchgate.netq-chem.com
Potential Energy Surface Scans for Interconversion Barriers
A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a specific geometric parameter, such as a bond length or angle, is systematically changed. q-chem.com This allows for the location of minima (stable species) and saddle points (transition states) along a reaction coordinate.
For this compound, a critical "interconversion" is its decomposition back to isopropylamine and carbon dioxide. This decarboxylation reaction is a hallmark of carbamic acid instability. mdpi.comacs.org
Uncatalyzed Decomposition: The direct decomposition of carbamic acid involves the intramolecular transfer of the carboxylic proton to the nitrogen atom, coupled with the cleavage of the C-N bond. PES scans for this process in related systems reveal a significant activation energy barrier. acs.org
Catalyzed Decomposition: The decomposition can be catalyzed by other molecules. Computational studies on amine-based CO₂ capture systems have shown that a second amine molecule or even a water molecule can act as a proton shuttle, significantly lowering the activation barrier for decarboxylation through a six-membered ring transition state, as opposed to the strained four-membered ring in the uncatalyzed pathway. researchgate.netacs.org
For instance, a DFT study on the deactivation of an amine resin calculated the activation barrier for the decomposition of a carbamic acid to an isocyanate and water to be 144.4 kJ/mol, which was identified as the rate-limiting step. acs.org Another study on the decarboxylation of a carbamic acid intermediate in a polymerization reaction found a much lower barrier of 11.4 kcal/mol (47.7 kJ/mol) for an acid-catalyzed pathway. chemrxiv.org These values provide a realistic range for the interconversion barriers that would be expected for this compound under different conditions.
Table 3: Calculated Activation Energies for Carbamic Acid Decomposition Pathways
| System/Reaction | Computational Method | Calculated Activation Energy | Reference |
|---|---|---|---|
| CO₂ + Methylamine (gas phase, uncatalyzed) | DFT | 44.8 kcal/mol (187.4 kJ/mol) | acs.org |
| CO₂ + Ethylenediamine (gas phase, self-catalyzed) | DFT | 26.5 kcal/mol (110.9 kJ/mol) | acs.org |
| Carbamic Acid Decomposition to Isocyanate + H₂O | DFT | 144.4 kJ/mol | acs.org |
| Decarboxylation of Sarcosine-NCA (acid-catalyzed) | DFT | 11.4 kcal/mol (47.7 kJ/mol) | chemrxiv.org |
Intrinsic Reaction Coordinate (IRC) Computations
Once a transition state (a first-order saddle point on the PES) has been located, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that it correctly connects the desired reactants and products. researchgate.net The IRC calculation traces the minimum energy path downhill from the transition state in both forward and reverse directions. researchgate.net
For the formation of this compound, an IRC calculation starting from the transition state would lead to the separated reactants (isopropylamine + CO₂) in one direction and the stable this compound molecule in the other. This has been explicitly demonstrated in computational studies of the reaction between CO₂ and various amines. acs.org
Similarly, for the decomposition pathway, the IRC would connect the transition state for decarboxylation to the this compound minimum on one side and the dissociated products (isopropylamine + CO₂) on the other. This procedure is crucial for verifying the entire reaction mechanism. For example, in a study of the decomposition of 2-hydroxyethylcarbamate, IRC calculations were used to confirm that a located transition state led to the breaking of the N-CO₂ bond, generating the corresponding amine and CO₂. nih.gov These calculations provide definitive proof of the connections between stationary points on the potential energy surface.
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for probing the molecular structure and dynamics of chemical compounds in solution and the solid state. researchgate.netweebly.com Its application to isopropylcarbamic acid and its derivatives provides invaluable insights into their behavior.
Multi-Dimensional NMR for Structural Elucidation of Carbamate (B1207046) Adducts
Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in the unambiguous structural assignment of carbamate adducts. weebly.com These methods allow for the correlation of nuclear spins through covalent bonds, revealing the connectivity of atoms within a molecule. weebly.com For instance, in a derivative of this compound, key NMR signals can be assigned to the isopropyl methyl groups (CH₃), a benzyl (B1604629) methylene (B1212753) group (CH₂), and aromatic protons, confirming the compound's molecular architecture. vulcanchem.com High-resolution mass spectrometry can further corroborate the molecular formula. vulcanchem.comnih.gov Two-dimensional NMR is particularly crucial for larger, more complex molecules where one-dimensional spectra become overcrowded and difficult to interpret. weebly.com
Dynamic NMR for Exchange Processes and Kinetic Studies
Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates of chemical exchange processes. mdpi.com Two-dimensional exchange spectroscopy (EXSY) is particularly effective for determining the equilibrium constants of nuclear spins undergoing conformational exchange. mdpi.com This method has been successfully applied to study the dynamic equilibrium between related amino acids and their carbamate adducts, providing insights into the formation and interconversion of these species. nih.govescholarship.orgresearchgate.net By analyzing the exchange rates, researchers can estimate the kinetic and thermodynamic parameters of the carbamate formation reaction. mdpi.com The rate of carbamate formation has been shown to correlate with the basicity (pKa) of the parent amine. researchgate.net
Solid-State NMR for Characterization of Solid-Phase Adducts
Solid-state NMR (ssNMR) is indispensable for characterizing materials in their native solid form, providing information on structure, dynamics, and composition. preprints.org Techniques like cross-polarization magic-angle spinning (CP-MAS) enhance spectral resolution for solid samples. researchgate.netpreprints.org ssNMR is particularly useful for analyzing crystalline and amorphous compounds, polymers, and pharmaceuticals. preprints.orgformulationbio.comeurofins.com In the context of carbamates, ssNMR can differentiate between various solid-phase adducts, such as ammonium (B1175870) carbamates and carbamic acids. researchgate.netchemrxiv.org For instance, the 13C NMR chemical shifts can distinguish between these species, although the differentiation can sometimes be challenging. chemrxiv.orgnih.gov The combination of ssNMR with other techniques like X-ray diffraction provides a comprehensive understanding of the solid-state properties. preprints.org
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. ksu.edu.sa These methods are highly sensitive to the presence of specific functional groups and changes in chemical bonding.
Vibrational Analysis of Carbonyl and N-H Stretching Modes in Adducts
The carbonyl (C=O) group exhibits a strong and characteristic absorption in the IR spectrum, typically in the range of 1820-1660 cm⁻¹. williams.eduspectroscopyonline.com The exact frequency of the C=O stretch is sensitive to the molecular environment. In carbamic acid and its adducts, the position of this band provides valuable structural information. For example, the formation of carbamic acid from an amine and CO₂ is confirmed by the appearance of a peak around 1700 cm⁻¹, attributed to the carbonyl stretching mode. recodeh2020.eu The N-H stretching and bending vibrations also provide key diagnostic peaks. The formation of ammonium carbamate species is often indicated by changes in the asymmetric and symmetric NH₂+ bending modes. recodeh2020.eu
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Species | Reference |
| Carbonyl (C=O) Stretch | ~1700 | Carbamic Acid | recodeh2020.eu |
| Carbonyl (C=O) Stretch | 1820-1660 | General Carbonyls | williams.eduspectroscopyonline.com |
| Asymmetric NH₂+ Bend | ~1630 | Ammonium Carbamate | recodeh2020.eu |
| Symmetric NH₂+ Bend | ~1490 | Ammonium Carbamate | recodeh2020.eu |
| N-H Deformation | ~1480 | Carbamate | acs.org |
| Ammonium Ion (NH₃+) Deformation | 1508 and 1469 | Ammonium Ion | acs.org |
In Situ IR Spectroscopic Monitoring of CO2-Amine Reactions
In situ IR spectroscopy is a powerful technique for monitoring chemical reactions in real-time. It allows for the identification of transient intermediates and the elucidation of reaction mechanisms. nih.govacs.org In the study of CO₂ capture by amines, in situ FTIR has been used to show that the reaction proceeds through the formation of carbamic acid and ammonium carbamate ion pairs. nih.gov These studies have revealed that hydrogen-bonded carbamic acid forms rapidly, while other species may form more slowly. nih.gov The presence of water can enhance the reaction by facilitating the formation of ammonium carbamate ion pairs. nih.gov The stability of the formed carbamate and carbamic acid adducts can also be assessed by monitoring their desorption profiles under different conditions. acs.org
Hydrogen Bonding Characterization through Vibrational Shifts
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for characterizing the hydrogen bonding environment of this compound. The frequencies of stretching vibrations, especially for the carbonyl (C=O) and hydroxyl (O-H) groups, are highly sensitive to the presence and strength of hydrogen bonds.
Theoretical and experimental studies on related carboxylic acids demonstrate a strong correlation between the C=O stretching frequency and the number of hydrogen bonds involving the carboxyl group. nih.gov When the carboxyl group is not involved in any hydrogen bonds, its C=O stretching frequency is observed in a higher wavenumber region. As it accepts one or two hydrogen bonds, the C=O frequency experiences a significant redshift (a shift to a lower frequency). This is because hydrogen bonding weakens the C=O double bond, lowering the energy required to excite its stretching vibration. amolf.nl
Similarly, the O-H stretching frequency is also a key indicator. A free O-H group exhibits a sharp absorption band at a high frequency. When this group acts as a hydrogen bond donor, the O-H bond is elongated and weakened, resulting in a pronounced, often broadened, redshift of its stretching frequency. nih.gov The magnitude of this shift generally correlates with the strength of the hydrogen bond. nih.gov
For this compound, these principles allow researchers to probe its aggregation state (e.g., monomer vs. dimer) and its interactions with solvents or other molecules. By analyzing the shifts in these characteristic vibrational bands, one can deduce the nature of the hydrogen-bonding network. mdpi.com
Table 1: Expected Vibrational Frequency Shifts for this compound due to Hydrogen Bonding
| Hydrogen Bonding State | C=O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | Characteristics |
| No H-Bonds (Gas phase/inert solvent) | ~1760–1775 nih.gov | ~3550 (Sharp) | Represents an isolated molecule. |
| One H-Bond (e.g., as H-bond acceptor) | ~1733–1749 nih.gov | ~3550 (Sharp) | Carbonyl oxygen accepts an H-bond. |
| Two H-Bonds (e.g., in a dimer) | ~1703–1710 nih.gov | ~2500–3300 (Broad) | Forms a cyclic dimer structure; O-H acts as a donor and C=O as an acceptor. |
Note: Data is extrapolated from studies on similar carboxylic acid structures. Actual values for this compound may vary.
Mass Spectrometry (MS) Techniques
Mass spectrometry is indispensable for confirming the molecular weight and structural features of this compound and its derivatives.
High-Resolution Mass Spectrometry for Exact Mass of Derivatives
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds that may have the same nominal mass. scientists.uz For derivatives of this compound, HRMS is crucial for verifying the success of a synthetic step. vulcanchem.com Techniques like electrospray ionization (ESI) are commonly used to generate ions for analysis. vulcanchem.comvulcanchem.com
Table 2: Example HRMS Data for this compound Derivatives
| Compound | Molecular Formula | Ion | Calculated m/z | Measured m/z | Source |
| [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester | C₂₁H₃₈N₃O₃ | [M+H]⁺ | 381.2856 | 381.2853 | vulcanchem.com |
| [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester | C₂₂H₃₅N₃O₃ | [M+H]⁺ | 390.2751 | 390.3 | vulcanchem.com |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented through collision-induced dissociation (CID). nationalmaglab.orgpearson.com The resulting fragment ions (product ions) provide a fingerprint that helps to elucidate the structure of the precursor ion.
For carbamates, fragmentation pathways are often predictable. Common fragmentation patterns observed in negative-ion mode CID include the neutral loss of carbon dioxide (CO₂, 44 Da). nih.gov In the analysis of N-methyl carbamates, a characteristic neutral loss of methyl isocyanate (CH₃NCO, 57 Da) has been noted. nih.gov The analysis of these fragmentation pathways is essential for the structural confirmation of novel derivatives and for identifying unknown related substances in a sample matrix. nih.govnih.gov
Table 3: Common Fragmentation Pathways for Carbamate Derivatives in MS/MS
| Precursor Ion Type | Common Neutral Loss | Fragment Description | Significance |
| [M-H]⁻ | CO₂ (44 Da) | Loss of carbon dioxide from the carbamate group. nih.gov | Confirms the presence of the carbamic acid moiety. |
| [M+H]⁺ | Varies with structure | Cleavage at the ester or amide linkage. | Provides information about the specific substituents. |
| N-Alkyl Carbamates | Alkyl Isocyanate (R-NCO) | Loss of the corresponding isocyanate molecule. nih.gov | Characteristic for N-substituted carbamates. |
Chromatographic Methods for Separation and Quantification of Related Species
Chromatography is essential for separating this compound from starting materials, byproducts, and degradation products, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing non-volatile or thermally sensitive compounds in liquid mixtures. mdpi.com For reaction mixtures containing this compound or its esters, reversed-phase HPLC is typically employed. researchgate.netusgs.gov This method uses a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of water and a solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comresearchgate.net A UV detector is commonly used for detection, as the carbamate and related aromatic structures absorb ultraviolet light. mdpi.comresearchgate.net By monitoring the retention time and peak area, one can track the progress of a reaction, determine the purity of the product, and quantify the components of the mixture.
Table 4: Typical HPLC Conditions for Carbamate Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18 researchgate.net | RP-Amide mdpi.com |
| Mobile Phase | Acetonitrile / Water researchgate.net | Acetonitrile / 5 mM Ammonium Acetate in Water (with Formic Acid) mdpi.com |
| Elution Type | Isocratic researchgate.net | Gradient mdpi.com |
| Flow Rate | 1.0 mL/min researchgate.net | 0.2 mL/min mdpi.com |
| Detector | UV (220 nm) researchgate.net | UV (254 nm) mdpi.com |
| Application | Analysis of a standard carbamate mixture. researchgate.net | Analysis of a reaction mixture containing methyl N-phenyl carbamate. mdpi.com |
Gas Chromatography (GC) for Volatile Byproducts and Derivatized Analogs
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. pageplace.de While many carbamates are thermally labile and can decompose in the hot GC injector, the technique is well-suited for analyzing volatile byproducts that may form during the synthesis or degradation of this compound. mdpi.comnih.gov For instance, the formation of isopropyl isocyanate could potentially be monitored by GC.
Furthermore, this compound itself can be analyzed by GC after a derivatization step to convert it into a more volatile and thermally stable analog. However, direct GC analysis of carbamic acids is challenging. GC coupled with mass spectrometry (GC-MS) is the method of choice, providing both separation and structural identification of the volatile components. nih.govchemrxiv.orgiarc.fr
Applications of Isopropylcarbamic Acid As a Chemical Intermediate
Role in Carbon Capture and Utilization (CCU) Technologies
In amine-based carbon capture systems, primary and secondary amines are key solvents for absorbing CO2 from flue gas streams. Isopropylamine (B41738), as a secondary amine, participates in this process through the transient formation of isopropylcarbamic acid.
The capture of CO2 by primary and secondary amines proceeds via a mechanism involving the formation of a carbamic acid intermediate. mdpi.com The process is initiated by a nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of a CO2 molecule. mdpi.com This reaction first yields an unstable zwitterion (R2NH+COO-), which is the carbamic acid form. aip.orgwitpress.com In the case of isopropylamine, this transient species is this compound.
Table 1: Research Findings on Amines in CO2 Capture
| Amine Type/Structure | Key Finding | Significance | Source(s) |
|---|---|---|---|
| Primary/Secondary Amines | React with CO2 to form carbamates via a zwitterionic intermediate (carbamic acid). | This is the dominant mechanism for CO2 capture in these systems. | mdpi.com |
| Sterically Hindered Amines | Form less stable carbamates compared to unhindered amines like MEA. | The lower stability facilitates easier regeneration (CO2 release), potentially reducing energy costs. | mdpi.comwitpress.com |
| 2-(isopropylamino)ethanol | Forms a significant amount of carbamate (B1207046) at low CO2 loadings, but this converts to bicarbonate at higher loadings. | Demonstrates the competitive and transient nature of carbamate formation for hindered amines. | witpress.com |
The regeneration of the amine solvent, known as stripping, is the reverse of the absorption process and is typically achieved by heating the CO2-rich solution. aip.org This endothermic reaction requires energy to break the chemical bond between the amine and CO2 within the carbamate structure, releasing a purified CO2 stream and regenerating the amine for reuse. frontiersin.orgaidic.it The regeneration energy is a major operational cost in CCU and consists of the heat of desorption, the sensible heat to raise the solution's temperature, and the latent heat of vaporization for water. frontiersin.org
Transient Formation in Amine-Based CO2 Absorbents
Precursor in the Synthesis of N-Isopropylcarbamate Esters and Related Compounds
This compound, or more practically its derivatives, is a fundamental building block for N-isopropylcarbamates (urethanes) and N-isopropyl ureas, which have applications in pharmaceuticals, agriculture, and polymer science.
N-isopropylcarbamate esters, also known as N-isopropylurethanes, are synthesized through several established methods where this compound is a conceptual or transient intermediate.
One of the main industrial methods involves the reaction of an alcohol with isopropyl isocyanate. google.comorganic-chemistry.org Alternatively, reacting isopropyl chloroformate with ammonia (B1221849) or an alcohol provides another direct route to these carbamates. google.comnih.gov Modern approaches also allow for the synthesis from isopropylamine and CO2; in these methods, a carbamic acid intermediate is formed in situ, dehydrated to the corresponding isocyanate, and subsequently trapped by an alcohol to yield the final carbamate ester. organic-chemistry.org Other synthetic strategies include the tin-catalyzed transcarbamoylation of alcohols using methyl carbamate as an economical carbamoyl (B1232498) donor. organic-chemistry.org
Table 2: Selected Synthetic Routes to N-Isopropylcarbamate Esters
| Method | Reagents | Description | Source(s) |
|---|---|---|---|
| Isocyanate Addition | Isopropyl isocyanate, Alcohol (R-OH) | A common and high-yield reaction where the alcohol's oxygen attacks the isocyanate carbonyl. | google.comorganic-chemistry.org |
| Chloroformate Reaction | Isopropyl chloroformate, Alcohol (R-OH) or Ammonia | A versatile method involving nucleophilic substitution on the chloroformate. | google.comnih.gov |
| In Situ Isocyanate from Amine/CO2 | Isopropylamine, CO2, Dehydrating agent, Alcohol (R-OH) | The amine and CO2 form a carbamic acid, which is converted to an isocyanate and trapped by an alcohol. | organic-chemistry.org |
N-isopropyl ureas are another important class of compounds derived from the isopropylcarbamoyl moiety. A primary route to symmetrical 1,3-diisopropylurea (B130632) is the reaction of isopropyl isocyanate with isopropylamine.
Unsymmetrical ureas can also be synthesized. One approach involves reacting carbonyl sulfide (B99878) (COS) with a mixture of two different amines. rsc.org The reaction proceeds through a thiocarbamate intermediate that rearranges to an isocyanate, which is then trapped by the second amine. rsc.org Direct synthesis from amines and CO2 is also possible, typically requiring high temperatures and pressures to drive the dehydration of the intermediate carbamate salt. psu.edu For laboratory preparations, modern methods include the coupling of primary amides with amines using a hypervalent iodine reagent, which avoids the need for toxic reagents like phosgene. mdpi.com
Industrial and Laboratory Routes to Urethanes
Strategies for N-Protection of Isopropylamine in Organic Synthesis
In multi-step organic synthesis, it is often necessary to temporarily block the reactivity of a functional group to prevent it from interfering with reactions elsewhere in the molecule. For amines like isopropylamine, the high nucleophilicity of the nitrogen atom is masked by converting it into a carbamate. masterorganicchemistry.com This transformation renders the nitrogen significantly less nucleophilic, protecting it from a wide range of reagents. masterorganicchemistry.com The protecting group can be selectively removed later to restore the amine functionality.
The formation of the carbamate is effectively the esterification of the transient this compound. Common carbamate protecting groups include the tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) groups. masterorganicchemistry.com The Boc group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc2O) and is stable to bases and nucleophiles but is easily removed under acidic conditions (e.g., with trifluoroacetic acid). masterorganicchemistry.comtotal-synthesis.com The Cbz group is installed with benzyl (B1604629) chloroformate and is notable for its removal under neutral conditions via catalytic hydrogenation. masterorganicchemistry.com The differing removal conditions for these groups allow for "orthogonal" protection strategies in complex syntheses. masterorganicchemistry.com
Table 3: Common Carbamate Protecting Groups for Isopropylamine
| Protecting Group | Abbreviation | Reagent for Installation | Key Removal Condition | Source(s) |
|---|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc2O) | Strong acid (e.g., TFA) | masterorganicchemistry.comtotal-synthesis.com |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H2, Pd/C) | masterorganicchemistry.com |
Reversible N-Isopropylcarbamate Formation for Protecting Group Chemistry
In synthetic chemistry, protecting groups are temporarily attached to a functional group to prevent it from reacting during subsequent chemical transformations. organic-chemistry.org The N-isopropylcarbamate group is a valuable tool in this regard. It is readily installed and provides stability, and its nitrogen atom is significantly less nucleophilic than that of the parent amine. masterorganicchemistry.com
A notable application is the use of O-aryl N-isopropylcarbamates as directing groups in directed ortho-lithiation reactions. These carbamates can be conveniently prepared from phenols and isopropyl isocyanate. researchgate.net The carbamate group then directs the lithiation to the ortho position, allowing for the introduction of a wide range of electrophiles with high regioselectivity. This strategy has been effectively used in the one-pot synthesis of salicylaldehydes. researchgate.net The stability of the carbamate under these conditions, followed by its removal, showcases its efficacy as a transient protecting and directing group.
Similarly, N-isopropylcarbamates have been utilized in stereospecific substitutions. Chiral N-allyl-N-isopropylcarbamates can be lithiated and reacted with various electrophiles, with the carbamate group guiding the stereochemical outcome of the reaction. thieme-connect.com
Table 1: Examples of N-Isopropylcarbamate in Protecting Group Chemistry
| Reaction Type | Substrate | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Directed ortho-Lithiation | O-Aryl N-isopropylcarbamate | 1. Butyllithium/TMEDA 2. Electrophile (e.g., DMF) | Functionalized Biaryls / Salicylaldehydes | researchgate.net |
| Stereospecific Substitution | Chiral N-allyl-N-isopropylcarbamate | 1. s-BuLi/(-)-sparteine 2. Electrophile | Substituted Chiral Amines | thieme-connect.com |
| Polyol Synthesis | Trifluoroethyl N-[2-(tert-butyldiphenylsilyloxy)ethyl]-N-isopropylcarbamate | 1. Dehydrofluorination-metallation 2. Aldehyde | Difluorinated Allylic Alcohols | rsc.org |
Role in Advanced Materials Precursor Chemistry (e.g., polyurethanes if applicable to carbamate chemistry)
The chemistry of carbamates is fundamental to the production of polyurethanes, a major class of polymers. Polyurethanes are synthesized through the reaction of polyols (compounds with multiple hydroxyl groups) and isocyanates (compounds with -NCO groups), forming the characteristic carbamate (urethane) linkage. doxuchem.comnih.gov
While this compound itself is not a primary monomer, its chemistry is highly relevant to the lifecycle of polyurethanes, particularly in recycling. A recent study has highlighted the potential of using isopropyl-carbamate in a two-step method for recycling polyurethane waste. acs.org In this process, the polyurethane is first broken down via alcoholysis, yielding a polyol fraction and a carbamate fraction. The carbamate fraction can then be subjected to thermolysis to regenerate the valuable isocyanate precursors. acs.org
Research has shown that the thermolysis of isopropyl-carbamate is particularly favorable for this purpose. In a study comparing different carbamates, the thermolysis of an MDI-based isopropyl-carbamate yielded a 35% recovery of the isocyanate, demonstrating a promising route for the chemical recycling of polyurethane materials and the re-synthesis of the original precursors. acs.org This application positions this compound derivatives as key intermediates in creating a more sustainable, circular economy for advanced polymer materials.
Table 3: Thermolysis of Isopropyl Carbamate for Isocyanate Regeneration
| Process | Carbamate Type | Result | Yield | Significance | Reference |
|---|---|---|---|---|---|
| Thermolysis | MDI-based Isopropyl-carbamate | Regeneration of Isocyanate | 35% | Enables chemical recycling of polyurethane waste into valuable precursors. | acs.org |
Environmental Transformation Mechanisms of Isopropylcarbamic Acid Analogs
Conceptual Frameworks for Chemical Persistence and Fate in Geochemical Cycles
Understanding the environmental fate of isopropylcarbamic acid analogs requires integrating data on individual degradation processes into broader conceptual and mathematical models. agronomy.org These frameworks aim to predict a chemical's persistence, transport, and distribution across various environmental compartments, including soil, water, air, and biota. nih.govresearchgate.net
The persistence of a chemical is determined by the sum of all degradation rates (biotic and abiotic). The long hydrolysis half-lives and slow photolysis rates for compounds like propham (B1679637) and chlorpropham (B1668850) suggest a high potential for persistence in aquatic systems in the absence of microbial degradation. researchgate.netgla.ac.uk
Sorption: The tendency of a chemical to bind to soil organic matter and clay particles, which reduces its mobility and availability for leaching and degradation.
Volatility: The tendency of a chemical to move from the soil or water surface into the atmosphere.
Water Solubility: The maximum amount of a chemical that can dissolve in water, affecting its potential for runoff and leaching.
Environmental fate models, such as PELMO, PRZM, and MACRO, are computational tools that use these chemical properties along with data on degradation kinetics (like hydrolysis and photolysis rates) and site-specific environmental conditions (soil type, climate) to simulate a pesticide's behavior over time. borenv.netfrontiersin.orgstone-env.com For example, laboratory-derived hydrolysis rates are essential inputs for these models to predict the concentration of a compound in soil pore water or the amount that might leach into groundwater. battelle.org
The concept of the biogeochemical cycle provides a larger framework, viewing the movement of these synthetic organic pollutants as being coupled with natural cycles of carbon, nutrients, and water. researchgate.netmdpi.com For instance, a herbicide applied to land can be transported to aquatic systems via runoff, be deposited from the atmosphere, partition into sediments, and potentially be transported over long distances, integrating its fate with regional and global elemental cycles. geochemsoc.orgcyi.ac.cy The data from abiotic degradation studies are fundamental building blocks for constructing these comprehensive models, enabling a more holistic assessment of the environmental risk posed by this compound analogs.
Future Research Directions and Emerging Paradigms in Isopropylcarbamic Acid Studies
Development of Novel Catalytic Systems for Enhanced Formation and Utilization
The synthesis of isopropylcarbamic acid and its esters has traditionally relied on established methods. However, the future of its synthesis lies in the development of more efficient, selective, and sustainable catalytic systems. Research is increasingly focused on novel catalysts that can operate under milder conditions, reduce byproducts, and offer greater control over the reaction.
Recent advancements in catalysis for related carbamate (B1207046) syntheses highlight the potential for new approaches. For instance, bimetallic cooperative catalysis, utilizing a combination of metals like palladium and copper, has shown promise in the decarbonylative heteroarylation of carboxylic acids, a reaction type that could be adapted for novel carbamate formations. nih.gov Furthermore, the use of solid acid catalysts, such as ionic liquid-coated sulfonated carbon-silica composites, offers a green and reusable alternative to traditional homogeneous acid catalysts for various organic transformations. nih.gov Nanocatalysts are also gaining attention due to their high surface area-to-volume ratio, which increases the number of active sites for reactions and can lead to more efficient chemical conversions. mdpi.com The development of catalysts for the conversion of carbon dioxide into valuable chemicals, including carbamates, is another promising avenue, with metal-organic frameworks (MOFs) and functionalized ionic liquids showing high efficiency. aaqr.org
Future research will likely focus on:
Designing and screening novel catalysts: This includes single-atom catalysts, nanocatalysts, and metal-organic frameworks (MOFs) to improve reaction rates and selectivity for this compound formation.
Utilizing earth-abundant metals: A shift from precious metal catalysts (e.g., palladium, rhodium) to more abundant and less toxic metals (e.g., iron, copper, nickel) is a key goal for sustainable synthesis.
Enzymatic and biocatalytic approaches: Exploring enzymes as catalysts could offer unparalleled selectivity and milder reaction conditions.
Integration with Continuous Flow Chemistry and Microreactor Technologies
Continuous flow chemistry and microreactor technologies are set to revolutionize the synthesis of fine chemicals, including this compound. syrris.com These technologies offer significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, precise control over reaction parameters, and easier scalability. syrris.comvapourtec.com
The application of microreactors has been successfully demonstrated for various reactions, including nitrations and esterifications, showcasing their potential for safe and efficient synthesis. dicp.ac.cnresearchgate.net For instance, the synthesis of some active pharmaceutical ingredients has been significantly improved by transitioning from batch to continuous flow processes. researchgate.net The integration of in-line analytical techniques, such as near-infrared spectroscopy, with microreactors allows for real-time monitoring and optimization of reaction conditions. nih.gov This approach enables the rapid screening of reaction parameters to identify optimal conditions for yield and purity. nih.gov
Future research in this area will likely involve:
Developing dedicated flow processes: Designing and optimizing continuous flow systems specifically for the synthesis and derivatization of this compound.
Integrating purification steps: Coupling flow reactors with in-line separation and purification technologies to create fully automated synthesis-to-purification platforms.
On-demand synthesis: Utilizing the small footprint and precise control of microreactors for the point-of-use synthesis of this compound derivatives, which is particularly valuable for unstable or short-lived compounds.
Advanced Spectroscopic Probes for Ultrafast Dynamics of Formation/Decomposition
Understanding the reaction mechanisms and kinetics of this compound formation and decomposition at a fundamental level requires advanced spectroscopic techniques capable of probing ultrafast molecular events. While traditional spectroscopic methods provide valuable structural information, they often lack the temporal resolution to capture transient intermediates and transition states.
Recent developments in spectroscopy offer new tools to study these dynamics. For example, 17-O solid-state NMR spectroscopy has emerged as a powerful technique for unambiguously identifying carbamic acid formation in carbon capture systems. nih.gov This method could be adapted to study the formation of this compound in different chemical environments. Time-resolved spectroscopic techniques, such as femtosecond transient absorption and two-dimensional infrared (2D-IR) spectroscopy, can provide detailed insights into the vibrational and electronic dynamics during a chemical reaction. These methods have the potential to map out the entire reaction pathway of this compound formation and decomposition, revealing the intricate dance of atoms and bonds.
Future directions in this area include:
Application of ultrafast spectroscopy: Employing pump-probe techniques to monitor the real-time evolution of reacting species in the formation and breakdown of this compound.
Combining spectroscopy with computational modeling: Using theoretical calculations to interpret complex spectroscopic data and provide a more complete picture of the reaction dynamics.
In-situ and operando spectroscopy: Developing spectroscopic cells that allow for the study of reactions under realistic process conditions, bridging the gap between fundamental studies and industrial applications.
Machine Learning and AI in Predicting this compound Reactivity and Stability
Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical research, with the potential to significantly accelerate the discovery and optimization of chemical processes. rjptonline.org These computational approaches can analyze vast datasets to identify patterns and make predictions about chemical reactivity, stability, and properties, often surpassing the capabilities of traditional modeling methods. mi-6.co.jpresearchgate.net
For this compound, ML models could be trained on existing experimental and computational data to predict its reactivity in various chemical transformations and its stability under different conditions. researchgate.net For example, AI algorithms can be used to predict the outcome of chemical reactions, including potential byproducts and optimal reaction conditions. mi-6.co.jp This predictive power can guide experimental design, reducing the number of trial-and-error experiments needed and saving time and resources. rjptonline.org Furthermore, ML can be employed to predict the physicochemical properties of this compound derivatives, aiding in the design of new molecules with desired characteristics. biorxiv.org
Future research will likely focus on:
Developing predictive models: Creating robust ML models to forecast the reactivity and stability of this compound and its derivatives in various reaction environments.
Automated reaction optimization: Integrating AI with robotic systems to create autonomous platforms for the discovery and optimization of new reactions for this compound synthesis.
De novo design: Using generative AI models to design novel derivatives of this compound with specific desired properties for various applications.
Exploration of this compound in Non-Conventional Chemical Processes
Beyond its traditional applications, this compound may find utility in a range of non-conventional chemical processes. These emerging areas of chemistry offer new opportunities to leverage the unique properties of this compound.
One such area is its potential use in novel materials science applications. Carbamate-containing compounds can be precursors for the synthesis of polymers and functional materials. The reactivity of the carbamate group could be exploited in polymerization reactions or for surface modification of materials.
Another avenue is the exploration of this compound in mechanochemistry, where mechanical force is used to drive chemical reactions. This solvent-free technique is a cornerstone of green chemistry and could offer a novel route to synthesize or transform this compound derivatives.
Furthermore, its role in biphasic or ionic liquid-based reaction systems could be investigated. The partitioning behavior and reactivity of this compound in these non-conventional solvent systems might lead to improved reaction efficiency and easier product separation.
Future research directions include:
Investigating its role as a building block: Exploring the use of this compound in the synthesis of novel polymers, dendrimers, and other advanced materials.
Exploring mechanochemical synthesis: Studying the feasibility of using ball milling and other mechanochemical techniques for the synthesis and derivatization of this compound.
Application in alternative reaction media: Evaluating the performance of this compound in reactions conducted in ionic liquids, supercritical fluids, or deep eutectic solvents to enhance reaction rates and selectivity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing isopropylcarbamic acid derivatives, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : A common approach involves esterification reactions using isopropylamine and carbamate precursors under controlled conditions. For example, biphenyl-3-yl esters of this compound can be synthesized via nucleophilic substitution in ethanol, with yields optimized by monitoring reaction progress via TLC and adjusting molar ratios of reactants . Purification typically involves recrystallization (e.g., ethanol as a solvent) and characterization via melting point analysis and spectroscopy (e.g., 1H NMR, IR) .
Q. How can researchers reliably characterize the physicochemical properties of this compound derivatives?
- Methodological Answer : Key characterization methods include:
- Spectroscopy : 1H NMR (e.g., δ 1.26 ppm for isopropyl groups) and IR (e.g., 1697 cm⁻¹ for carbonyl stretches) confirm structural integrity .
- Chromatography : HPLC or GC-MS can assess purity, particularly for detecting residual solvents or byproducts .
- Physical Properties : Melting points (e.g., 86–89°C for biphenyl-3-yl esters) and molecular weight verification (260.33 g/mol via MS) are critical for batch consistency .
Q. What safety protocols are essential when handling this compound derivatives in laboratory settings?
- Methodological Answer : Safety data sheets (SDS) indicate hazards such as oral toxicity (H302: Harmful if swallowed). Researchers should use PPE (gloves, lab coats), work in fume hoods during synthesis, and store compounds in airtight containers away from moisture. Emergency procedures for spills include neutralization with inert absorbents and disposal per hazardous waste regulations .
Advanced Research Questions
Q. How can batch-to-batch variability in this compound derivatives impact pharmacological assays, and what quality control measures mitigate this?
- Methodological Answer : Variability in salt content, impurities, or solubility can skew bioassay results. To minimize this:
- Analytical Rigor : Quantify peptide content via UV-Vis spectroscopy or elemental analysis and confirm solubility profiles in assay buffers .
- Standardization : Pre-treat batches with solid-phase extraction (SPE) to remove contaminants like TFA (<1% threshold for cell-based assays) .
- Documentation : Maintain detailed logs of synthesis parameters (e.g., temperature, solvent ratios) to trace variability sources .
Q. What computational or experimental strategies resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Contradictions may arise from differences in assay conditions or compound stability. Strategies include:
- QSAR Modeling : Correlate structural features (e.g., biphenyl substituents) with activity trends using molecular docking or DFT calculations .
- Comparative Studies : Replicate assays under standardized conditions (e.g., fixed pH, temperature) and validate via orthogonal methods (e.g., SPR vs. fluorescence assays) .
- Stability Testing : Monitor compound degradation in assay buffers via LC-MS over time to rule out false negatives .
Q. How should researchers design experiments to investigate the metabolic stability of this compound derivatives in vitro?
- Methodological Answer :
- Liver Microsome Assays : Incubate derivatives with human liver microsomes (HLMs) and NADPH, quantifying parent compound depletion via LC-MS/MS at timed intervals .
- CYP Inhibition Screening : Use fluorogenic substrates to assess interactions with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) .
- Data Interpretation : Normalize results to positive controls (e.g., verapamil for CYP3A4) and account for nonspecific binding using ultracentrifugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
